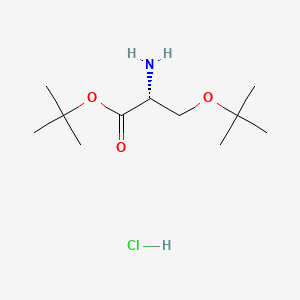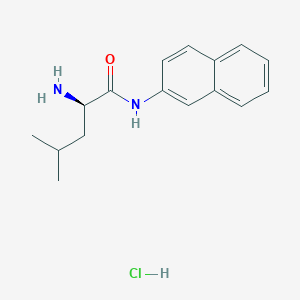
N-Acetyl-L-Alaninamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanine amide acetate is a derivative of the amino acid L-alanine It is characterized by the presence of an amide group attached to the alanine molecule and an acetate group
Wissenschaftliche Forschungsanwendungen
L-Alanine amide acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Biochemische Analyse
Biochemical Properties
L-Alanine amide acetate plays a crucial role in biochemical reactions, particularly in the synthesis and degradation of proteins. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is alanine dehydrogenase, which catalyzes the reversible oxidative deamination of L-Alanine amide acetate to pyruvate and ammonia . This interaction is essential for the metabolism of amino acids and the regulation of nitrogen balance in cells. Additionally, L-Alanine amide acetate is involved in the synthesis of peptides and proteins, where it forms peptide bonds with other amino acids .
Cellular Effects
L-Alanine amide acetate has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of human lung adenocarcinoma (A549) and mammary gland adenocarcinoma (MCF-7) cells . This inhibition is achieved through the modulation of cell signaling pathways that regulate cell growth and apoptosis. Furthermore, L-Alanine amide acetate affects cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of L-Alanine amide acetate involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, L-Alanine amide acetate binds to alanine dehydrogenase, resulting in the activation of this enzyme and the subsequent conversion of L-Alanine amide acetate to pyruvate and ammonia . Additionally, it can inhibit the activity of certain enzymes involved in amino acid metabolism, thereby regulating the levels of various metabolites in the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Alanine amide acetate can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that L-Alanine amide acetate is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to high temperatures or extreme pH conditions can lead to its degradation and a decrease in its effectiveness . Long-term studies have also indicated that L-Alanine amide acetate can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of L-Alanine amide acetate vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects on cellular metabolism and function . At high doses, it can lead to toxic or adverse effects, including disruptions in metabolic pathways and cellular damage . Threshold effects have also been observed, where the compound exhibits significant biological activity only above a certain concentration .
Metabolic Pathways
L-Alanine amide acetate is involved in several metabolic pathways, including the glycolytic pathway and the citric acid cycle. It interacts with enzymes such as alanine dehydrogenase and pyruvate kinase, which play crucial roles in these pathways . The compound can also affect metabolic flux and metabolite levels, leading to changes in the overall metabolic activity of the cell . Additionally, L-Alanine amide acetate is involved in the synthesis of other amino acids and peptides, further highlighting its importance in cellular metabolism .
Transport and Distribution
The transport and distribution of L-Alanine amide acetate within cells and tissues are mediated by specific transporters and binding proteins. One of the key transporters involved is the L-type amino acid transporter 1 (LAT1), which facilitates the uptake of L-Alanine amide acetate into cells . This transporter is predominantly expressed in tissues such as the brain, placenta, and certain types of cancer cells, indicating the selective distribution of L-Alanine amide acetate in these tissues . The compound can also bind to specific proteins within the cell, affecting its localization and accumulation .
Subcellular Localization
L-Alanine amide acetate is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its subcellular localization, as different compartments provide distinct microenvironments for biochemical reactions . For instance, in the cytoplasm, L-Alanine amide acetate is involved in the synthesis of proteins and peptides, while in the mitochondria, it plays a role in energy metabolism and the regulation of metabolic pathways . Targeting signals and post-translational modifications can also direct L-Alanine amide acetate to specific compartments or organelles, further influencing its activity and function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-Alanine amide acetate can be synthesized through the reaction of L-alanine with acetic anhydride in the presence of a base such as pyridine. The reaction typically involves the formation of an intermediate, which is then converted to the final product through hydrolysis. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, L-alanine amide acetate can be produced using a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: L-Alanine amide acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: The major product is typically an oxidized form of the amide group.
Reduction: The major product is the corresponding amine.
Substitution: The major product depends on the nucleophile used in the reaction.
Wirkmechanismus
The mechanism of action of L-alanine amide acetate involves its interaction with specific enzymes and receptors in the body. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. These metabolites can then interact with molecular targets such as receptors and transporters, influencing cellular functions and pathways.
Vergleich Mit ähnlichen Verbindungen
- N-Acetyl-L-alanine amide
- N-Acetyl-L-valine amide
- N-Acetyl-L-isoleucine amide
- N-Acetyl-L-leucine amide
Comparison: L-Alanine amide acetate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
acetic acid;(2S)-2-aminopropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O.C2H4O2/c1-2(4)3(5)6;1-2(3)4/h2H,4H2,1H3,(H2,5,6);1H3,(H,3,4)/t2-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFLYZJMEVTVFL-DKWTVANSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N.CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)N.CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














